Cas no 2137578-80-2 (3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine)

3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine structure
2137578-80-2 structure
Product Name:3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine
CAS No:2137578-80-2
MF:C12H17NS
MW:207.33508181572
CID:6104462
PubChem ID:165478455
Update Time:2025-07-16

3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine
    • EN300-1075659
    • 3,4-dimethyl-5',6'-dihydro-4'H-spiro[cyclobutane-1,7'-thieno[2,3-c]pyridine]
    • 2137578-80-2
    • Inchi: 1S/C12H17NS/c1-8-7-12(9(8)2)11-10(3-5-13-12)4-6-14-11/h4,6,8-9,13H,3,5,7H2,1-2H3
    • InChI Key: VMXYUKZZIZBSEI-UHFFFAOYSA-N
    • SMILES: S1C=CC2CCNC3(C1=2)CC(C)C3C

Computed Properties

  • Exact Mass: 207.10817072g/mol
  • Monoisotopic Mass: 207.10817072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 40.3Ų

3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine Pricemore >>

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3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine Related Literature

Additional information on 3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine

Introduction to 3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine (CAS No. 2137578-80-2)

3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine, identified by the chemical compound code CAS No. 2137578-80-2, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a fascinating fusion of spirocyclic and fused ring systems, incorporating both thiophene and pyridine moieties, which are well-documented for their pharmacological potential. The unique spirocyclic core and the rigid framework provided by the cyclobutane ring contribute to its distinct conformational preferences, making it a subject of interest for drug design and development.

The compound's chemical structure is characterized by a spirocyclobutane bridge connecting two distinct aromatic systems: a thiophene ring and a pyridine ring. The presence of dimethyl substituents at the 3 and 4 positions of the cyclobutane ring further modulates its electronic properties and potential interactions with biological targets. Additionally, the 5',6'-dihydro moiety suggests a partially saturated system, which can influence the molecule's reactivity and metabolic stability. These structural features collectively contribute to the compound's potential as a scaffold for exploring novel pharmacological pathways.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit high binding affinity and selectivity towards biological targets. The spirocyclic core often provides rigidity that enhances molecular recognition, while the fused heterocyclic rings introduce additional layers of complexity that can be exploited for therapeutic intervention. 3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine is no exception, and its unique structural motifs have positioned it as a promising candidate for further investigation in medicinal chemistry.

The thiophene ring is particularly noteworthy in this context, as it is a common structural component in many bioactive molecules. Thiophenes are known for their ability to interact with various biological receptors and enzymes, making them valuable in the development of drugs targeting neurological disorders, cardiovascular diseases, and infections. The integration of a thiophene moiety with a pyridine ring in 3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine creates a hybrid system that may exhibit synergistic effects when interacting with biological targets.

The pyridine ring further enhances the pharmacological potential of this compound by providing another site for interaction with biological targets. Pyridines are widely recognized for their role in drug design due to their versatility in forming hydrogen bonds and participating in metal coordination. The presence of both thiophene and pyridine rings in 3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine suggests that it may have multiple binding sites or mechanisms of action, which could be advantageous for developing drugs with enhanced efficacy and reduced side effects.

Recent studies have begun to explore the pharmacological properties of 3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine, particularly in the context of its potential applications in treating neurological disorders. The rigid spirocyclic core and the presence of both thiophene and pyridine moieties make this compound an attractive scaffold for designing molecules that can interact with neurotransmitter receptors or other key proteins involved in neurological function. Preliminary computational studies have suggested that this compound may have favorable binding affinities for certain receptor targets, warranting further experimental validation.

One of the key advantages of spirocyclic compounds like 3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine is their resistance to metabolic degradation. The spirocyclic core often imparts stability to these molecules by limiting conformational flexibility and protecting them from enzymatic attack. This metabolic stability is particularly important for drugs that need to exhibit prolonged activity within the body. Additionally, the structural rigidity can enhance binding affinity by reducing conformational entropy during ligand-receptor interactions.

The synthesis of 3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine presents both challenges and opportunities for synthetic chemists. The construction of the spirocyclic core requires careful selection of reaction conditions and intermediates to ensure high yield and purity. Furthermore, introducing the thiophene and pyridine moieties at appropriate positions requires precise synthetic planning to maximize pharmacological activity. Despite these challenges, advances in synthetic methodology have made it increasingly feasible to construct complex heterocyclic systems like this one.

In conclusion,3,4-dimethyl-5',6'-dihydro-4'H-spirocyclobutane-1,7'-thieno2,3-cpyridine (CAS No. 2137578-80-2) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of spirocyclic and fused heterocyclic rings makes it an attractive scaffold for exploring novel therapeutic strategies. As research continues to uncover new applications for this molecule,spirocyclic compounds like this one are likely to play an increasingly important role in drug discovery and development.

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